molecular formula C20H17NO2 B5465693 2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol

2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol

Cat. No. B5465693
M. Wt: 303.4 g/mol
InChI Key: LGICBOUKJBTSKN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol” is a complex organic molecule that contains an allyl group, a hydroxyphenyl group, a vinyl group, and a quinolinol group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The allyl group (H2C=CH-CH2-) and the vinyl group (H2C=CH-) are both unsaturated hydrocarbons, meaning they contain carbon-carbon double bonds . The hydroxyphenyl group (HO-C6H4-) is a type of phenol, which are aromatic compounds with a hydroxyl group attached to a benzene ring . Finally, quinolinol (also known as hydroxyquinoline) is a heterocyclic aromatic compound with a hydroxyl group attached to a quinoline ring .


Chemical Reactions Analysis

The presence of the allyl and vinyl groups suggests that this compound could participate in reactions such as the SN2 substitution for 1º and 2º-halides . The hydroxyphenyl group could potentially undergo electrophilic aromatic substitution reactions . The quinolinol group, being a type of phenol, could potentially undergo reactions typical of phenols, such as acid-base reactions with the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the functional groups present in its structure. For example, the presence of the hydroxyphenyl and quinolinol groups could potentially make this compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

2-[(E)-2-(2-hydroxy-3-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-2-6-14-7-5-8-15(20(14)23)11-12-16-13-19(22)17-9-3-4-10-18(17)21-16/h2-5,7-13,23H,1,6H2,(H,21,22)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGICBOUKJBTSKN-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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